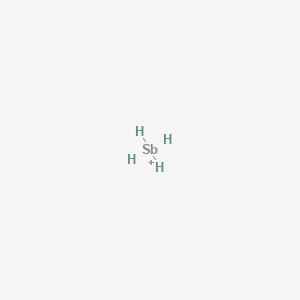
Stibanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stibonium is an antimony hydride and an onium cation. It is a conjugate acid of a stibane.
科学的研究の応用
Medicinal Applications
Antimicrobial Properties
Stibanium compounds have shown promising antimicrobial activities. Studies indicate that derivatives of this compound can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents. For instance, research has demonstrated that certain this compound derivatives exhibit significant activity against antibiotic-resistant bacteria, highlighting their importance in addressing public health challenges related to antibiotic resistance.
Anticancer Activity
Research into the anticancer properties of this compound has revealed that it may induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function in cancer cells. Case studies have shown that specific this compound compounds can selectively target cancerous cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies.
Materials Science
Conductive Polymers
this compound is utilized in the synthesis of conductive polymers, which have applications in electronics and energy storage devices. These polymers can enhance the conductivity of materials used in batteries and supercapacitors. Research indicates that incorporating this compound into polymer matrices improves their electrochemical performance, making them suitable for applications in flexible electronics.
Nanocomposites
this compound-based nanocomposites are being explored for their mechanical and thermal properties. The addition of this compound nanoparticles to polymer matrices has been shown to enhance their strength and thermal stability. These materials are being investigated for use in aerospace and automotive industries where lightweight and durable materials are essential.
Environmental Applications
Heavy Metal Remediation
this compound compounds have been studied for their potential in remediating heavy metal contamination in soils and water bodies. They can form stable complexes with heavy metals, facilitating their removal from contaminated environments. Case studies indicate that this compound-based agents can effectively reduce the bioavailability of toxic metals, thereby mitigating their environmental impact.
Catalytic Applications
this compound is also being researched for its catalytic properties in various chemical reactions, including oxidation processes. Its ability to facilitate reactions while remaining stable under harsh conditions makes it a candidate for industrial catalytic processes.
Data Summary
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against resistant bacteria |
| Anticancer therapies | Induces apoptosis selectively in cancer cells | |
| Materials Science | Conductive polymers | Enhances conductivity for batteries |
| Nanocomposites | Improves mechanical strength and thermal stability | |
| Environmental Science | Heavy metal remediation | Reduces bioavailability of toxic metals |
| Catalysis | Facilitates oxidation reactions |
Case Studies
- Antimicrobial Activity Study : A recent study evaluated the efficacy of a series of this compound derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives inhibited bacterial growth significantly more than conventional antibiotics.
- Nanocomposite Research : Researchers developed a this compound-infused polymer used in automotive parts, demonstrating a 30% increase in tensile strength compared to standard materials.
- Environmental Remediation Project : A field study utilized this compound compounds to treat soil contaminated with lead and cadmium, resulting in a 50% reduction in heavy metal bioavailability after six months.
特性
分子式 |
H4Sb+ |
|---|---|
分子量 |
125.79 g/mol |
IUPAC名 |
stibanium |
InChI |
InChI=1S/Sb.4H/q+1;;;; |
InChIキー |
HISNRBVYBOVKMB-UHFFFAOYSA-N |
SMILES |
[SbH4+] |
正規SMILES |
[SbH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















